alpha-Spinasterol glucoside

Vue d'ensemble

Description

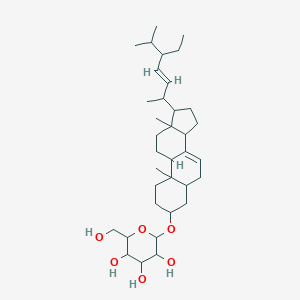

Spinasteryl glucoside is a natural product found in Silene firma and Senegalia pennata, and isolated from the herbs of Inula britannica L . It is a type of glycosylated sterol that is structurally highly similar to other sterols .

Synthesis Analysis

The synthesis of Spinasteryl glucoside involves the condensation of long-chain fatty alcohols and glucose, extracted from renewable sources . The process involves the use of enzymes as catalysts .Molecular Structure Analysis

Spinasteryl glucoside has a molecular formula of C35H58O6 and a molecular weight of 574.83 . It has a complex structure with variations in the position and number of double bonds, differences in the side chain length, and the occurrence of stereoisomers .Chemical Reactions Analysis

Spinasteryl glucoside shares the same intermediate ion as free sterols (FS) during fragmentation . The ESI-MS/MS spectra of FS were directly transferable to Spinasteryl glucoside when analyzed as aglycone ions .Physical And Chemical Properties Analysis

Spinasteryl glucoside is a powder with a molecular weight of 574.83 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 673.6±55.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Applications De Recherche Scientifique

Absorption du glucose dans les cellules musculaires squelettiques

L'alpha-Spinasterol glucoside a été trouvé comme ayant un impact potentiel sur l'absorption du glucose dans les cellules musculaires squelettiques . Il améliore l'absorption du glucose sans effets toxiques sur les cellules C2C12 . Ce composé augmente l'expression des protéines associées, y compris le substrat du récepteur de l'insuline 1, la protéine kinase activée par l'AMP et le transporteur de glucose de type 4 .

Sécrétion d'insuline stimulée par le glucose dans les cellules pancréatiques β

Ce composé améliore également la sécrétion d'insuline en réponse à des concentrations élevées de glucose, sans effets toxiques sur les cellules INS-1 . L'effet de sécrétion d'insuline de l'this compound est amélioré par un bloqueur des canaux K+ et un agoniste des canaux Ca2+ de type L et est supprimé par un activateur des canaux K+ et un bloqueur des canaux Ca2+ de type L .

Traitement de l'hyperglycémie

L'this compound isolé de A. pseudoglehnii peut améliorer l'hyperglycémie en améliorant l'absorption du glucose dans les cellules musculaires squelettiques et en améliorant la sécrétion d'insuline dans les cellules pancréatiques β .

Antagoniste du récepteur vanilloïde 1 potentiel transitoire du récepteur (TRPV1)

L'alpha-Spinasterol peut être utilisé comme un nouvel antagoniste sélectif du récepteur vanilloïde 1 potentiel transitoire du récepteur (TRPV1) pour le traitement des troubles mentaux tels que la dépression et l'anxiété .

Agoniste du récepteur des glucocorticoïdes

Des études in silico ont suggéré que l'this compound pourrait être un agoniste prometteur du récepteur des glucocorticoïdes . Cela pourrait conduire à un effet pharmacologique similaire à celui produit par les glucocorticoïdes .

Potentiel pharmaceutique

Le potentiel pharmaceutique de l'this compound pourrait être étudié plus avant en se basant sur ses effets prometteurs sur l'absorption du glucose, la sécrétion d'insuline, l'antagonisme du TRPV1 et l'agonisme du récepteur des glucocorticoïdes

Safety and Hazards

Spinasteryl glucoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended for R&D use only and not for medicinal, household, or other uses .

Orientations Futures

Mécanisme D'action

Target of Action

Alpha-Spinasterol glucoside primarily targets skeletal muscle cells and pancreatic β-cells . It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .

Mode of Action

The compound interacts with its targets by increasing the expression of associated proteins. In skeletal muscle cells, it increases the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . In pancreatic β-cells, it enhances the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of this compound is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Biochemical Pathways

This compound affects the glucose uptake pathway in skeletal muscle cells and the insulin secretion pathway in pancreatic β-cells . By enhancing glucose uptake and insulin secretion, it may improve hyperglycemia .

Pharmacokinetics

Its bioavailability is likely influenced by its solubility and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the improvement of hyperglycemia . It achieves this by enhancing glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells . This effect is superior to that demonstrated by gliclazide, a drug commonly prescribed to treat type 2 diabetes .

Analyse Biochimique

Biochemical Properties

Alpha-Spinasterol glucoside interacts with various enzymes, proteins, and other biomolecules. It has been observed to increase the expression of associated proteins, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . It also enhances insulin secretion in response to high glucose concentrations .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It enhances glucose uptake into skeletal muscle cells and has an inhibitory potency on glomerular mesangial cell proliferation . It also has been shown to inhibit intestinal absorption of glucose .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances the expression of associated proteins, including insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of this compound is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Temporal Effects in Laboratory Settings

It is known that it enhances glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells .

Transport and Distribution

It is known that it is a dominant substance in the freeze-dried roots of Impatiens glandulifera .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLICZKGWOPA-FDZHQVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292918 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1745-36-4 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

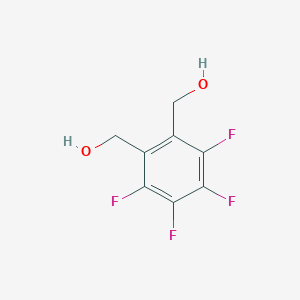

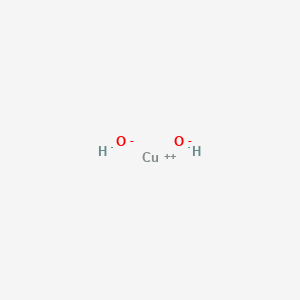

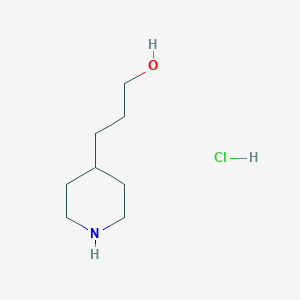

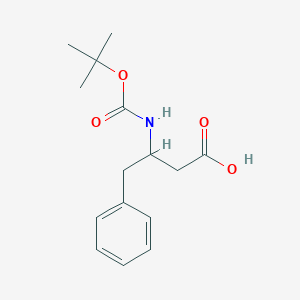

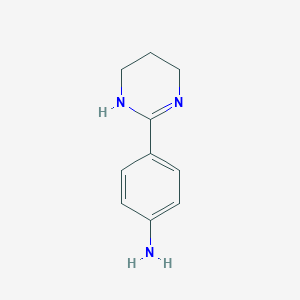

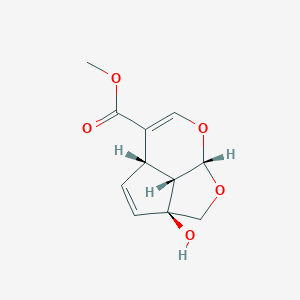

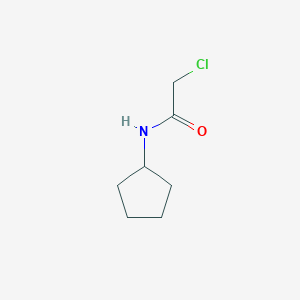

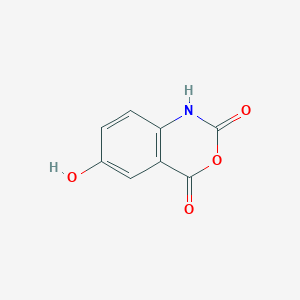

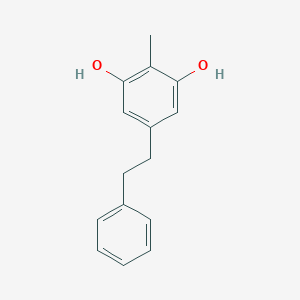

Feasible Synthetic Routes

Q & A

Q1: What is Spinasteryl Glucoside and where is it found?

A1: Spinasteryl Glucoside is a steryl glucoside, a type of natural product formed by a sterol (in this case, α-spinasterol) and a glucose molecule linked through a glycosidic bond. It has been identified in various plant species. For example, it has been isolated from the bark of Acacia species [], the pods of Acacia concinna [], and the fruits of Luffa cylindrica [, ].

Q2: How can we differentiate Spinasteryl Glucoside from similar compounds like Dihydrospinasteryl Glucoside?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl derivatives allows for unambiguous differentiation between Spinasteryl Glucoside and its close structural analogs, such as Dihydrospinasteryl Glucoside. The distinct fragmentation patterns observed in their mass spectra enable their identification [].

Q3: Besides Spinasteryl Glucoside, what other compounds are often found in the same plant sources?

A3: Acacia dealbata and Acacia melanoxylon bark, which contain Spinasteryl Glucoside, are also sources of long-chain n-alkyl caffeates and other p-hydroxycinnamic acid esters []. In Luffa cylindrica fruits, Spinasteryl Glucoside is found alongside lucyosides (C, E, F, H), α-spinasterol, and stigmasta-7,22,25-trien-3β-OH [, ].

Q4: Are there any specific extraction techniques mentioned for isolating Spinasteryl Glucoside?

A4: While the provided research doesn't detail a specific protocol solely for Spinasteryl Glucoside, its isolation from Acacia concinna pods involved separating a less polar saponin fraction []. This suggests a multi-step extraction process potentially involving polarity-based separation techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)